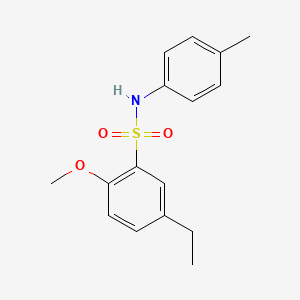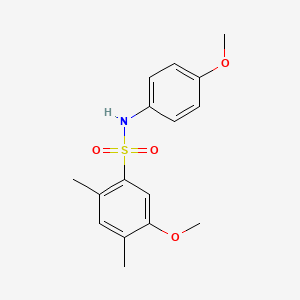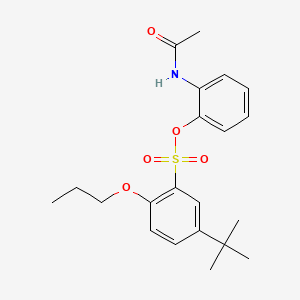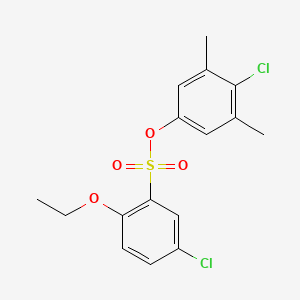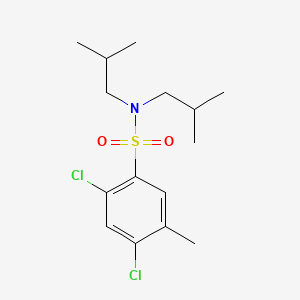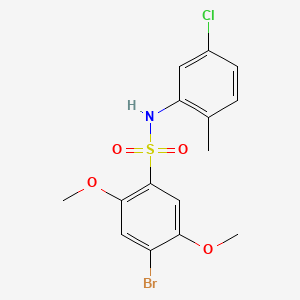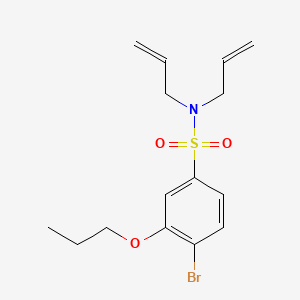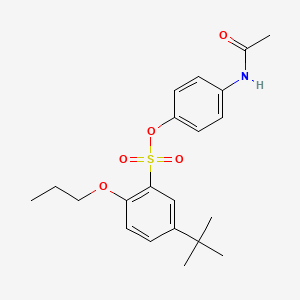
4-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate, commonly known as APBS or NPPB, is a sulfonate compound that has been widely used in scientific research for its unique properties. APBS is a potent inhibitor of chloride channels and has been used to study the physiological and biochemical effects of these channels in various systems.
Wirkmechanismus
APBS inhibits chloride channels by binding to the extracellular domain of the channel pore. This binding causes a conformational change in the channel, leading to the inhibition of chloride ion transport. APBS has been shown to be a potent inhibitor of several types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel.
Biochemical and Physiological Effects
APBS has been shown to have a wide range of biochemical and physiological effects. Inhibition of chloride channels by APBS has been linked to changes in cell volume, intracellular pH, and membrane potential. APBS has also been shown to affect the release of neurotransmitters and the contraction of smooth muscle.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using APBS in lab experiments is its selectivity for chloride channels. APBS can selectively inhibit different types of chloride channels, allowing researchers to study their functions in specific systems. However, APBS has some limitations, including its potential toxicity and the need for high concentrations to achieve complete inhibition of chloride channels.
Zukünftige Richtungen
There are several future directions for the use of APBS in scientific research. One area of interest is the development of more potent and selective inhibitors of chloride channels. Another area of interest is the use of APBS to study the role of chloride channels in disease states, such as cystic fibrosis and epilepsy. Finally, the use of APBS in drug discovery and development is an area of active research, with the potential for the development of new therapeutics for a range of diseases.
Synthesemethoden
APBS can be synthesized by reacting 4-acetamidophenol with 5-tert-butyl-2-propoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields APBS as a white crystalline solid with a melting point of 170-172°C.
Wissenschaftliche Forschungsanwendungen
APBS has been extensively used in scientific research for its ability to inhibit chloride channels. Chloride channels play a crucial role in various physiological processes, including muscle contraction, cell volume regulation, and neurotransmitter release. APBS can selectively inhibit different types of chloride channels, making it a valuable tool for studying their functions.
Eigenschaften
IUPAC Name |
(4-acetamidophenyl) 5-tert-butyl-2-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-6-13-26-19-12-7-16(21(3,4)5)14-20(19)28(24,25)27-18-10-8-17(9-11-18)22-15(2)23/h7-12,14H,6,13H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSCTYPGXDHFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

